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2-Chloro-1-methylpyridin-1-ium

bromide

CAS No.: 153403-89-5

Cat. No.: B123329

Get Quote

Introduction
The formation of lactones—cyclic esters—is a cornerstone transformation in the synthesis of

natural products, particularly macrolides and strained ring systems. While classical Fischer

esterification often fails for thermodynamic or kinetic reasons in these complex substrates,

Mukaiyama’s reagent (typically 2-chloro-1-methylpyridinium iodide, CMPI) provides a robust

solution by activating the carboxylic acid under mild, basic conditions.

This guide focuses on the 2-Chloro-1-methylpyridin-1-ium bromide salt. While the iodide salt

(CMPI) is historically more common, the bromide analog functions through an identical

mechanism and is increasingly utilized due to specific solubility profiles or availability. This

reagent facilitates "entropy-defying" cyclizations by converting the carboxylic acid into a highly

reactive pyridinium ester intermediate, which is then susceptible to intramolecular nucleophilic

attack by the hydroxyl group.

Key Applications
Macrolactonization: Synthesis of large-ring antibiotics (e.g., erythronolide precursors).
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Strained Rings: Formation of

-lactones and 7-membered rings.

Peptide Coupling: Activation of C-termini without racemization.

Mechanistic Insight
The efficacy of 2-chloro-1-methylpyridin-1-ium bromide lies in its ability to convert a stable

carboxylate into a potent electrophile (an activated ester) in situ.

The Activation Pathway
Deprotonation: A tertiary base (e.g., Et

N) generates the carboxylate anion from the seco-acid.

S

Ar Displacement: The carboxylate attacks the C2 position of the pyridinium ring, displacing
the chloride ion. This is the rate-determining activation step.

Activated Intermediate: An

-methyl-2-acyloxypyridinium salt is formed. This species is highly electrophilic due to the
electron-withdrawing nature of the cationic pyridine ring.

Cyclization: The pendant hydroxyl group attacks the carbonyl carbon of the activated ester.

Elimination: 1-Methyl-2-pyridone is expelled as a stable byproduct, driving the equilibrium

forward.

Mechanistic Diagram
The following diagram illustrates the activation and cyclization sequence.
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Caption: Figure 1. Step-wise activation of carboxylic acid by 2-chloro-1-methylpyridinium

bromide followed by intramolecular lactonization.

Critical Parameters & Optimization
Success in Mukaiyama lactonization, particularly for macrocycles, depends on balancing

activation kinetics against the risk of intermolecular oligomerization.

Optimization Matrix
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Parameter Standard Condition
Rationale &
Troubleshooting

Solvent Dichloromethane (DCM)

Primary choice. Solubilizes the

organic substrate but often

precipitates the pyridinium

byproducts, driving the

reaction.

Alternative Solvent Acetonitrile (MeCN)

Used if the intermediate salt is

insoluble in DCM. Promotes

faster S

Ar activation due to higher

polarity.

Base
Triethylamine (Et

N) (2.0 - 4.0 equiv)

Essential for carboxylate

formation and neutralizing the

HBr/HCl generated. DIPEA is

used if the substrate is base-

sensitive.

Concentration 0.001 M - 0.01 M

Critical for Macrolactones.

High dilution favors

intramolecular cyclization

(Rate

[C]) over intermolecular

dimerization (Rate

[C]

).

Temperature Reflux (40–80 °C)

Heat is often required to

overcome the entropic barrier

of bringing chain ends

together.

Addition Rate Syringe Pump (Slow) "Pseudo-high dilution." Adding

the substrate slowly to a

refluxing catalyst solution
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keeps the instantaneous

concentration low.

Standard Protocol: Macrolactonization
This protocol is designed for the cyclization of a generic

-hydroxy acid (e.g., 12-hydroxystearic acid or a complex natural product precursor) to form a
medium-to-large ring lactone.

Materials
Substrate:

-Hydroxy carboxylic acid (1.0 equiv)

Reagent: 2-Chloro-1-methylpyridin-1-ium bromide (1.2 – 1.5 equiv)

Base: Triethylamine (Et

N) (2.0 – 3.0 equiv)

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Equipment: Syringe pump, reflux condenser, nitrogen atmosphere.

Workflow Diagram
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Preparation
Dissolve Reagent (1.2 eq) in

Solvent (DCM/MeCN) at Reflux

Slow Addition
Add Substrate to Reagent via

Syringe Pump (over 4-8 hours)

Substrate Solution
Dissolve Hydroxy-Acid (1 eq) +

Et3N (2.5 eq) in Solvent

Reaction Monitoring
TLC/LCMS for disappearance

of Seco-Acid

Workup
Wash with dilute HCl, NaHCO3,

and Brine

Click to download full resolution via product page

Caption: Figure 2. High-dilution syringe pump protocol for Mukaiyama macrolactonization.

Step-by-Step Procedure
Reagent Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and

reflux condenser, suspend 2-chloro-1-methylpyridin-1-ium bromide (1.5 mmol) in

anhydrous DCM (10 mL). Bring the mixture to a gentle reflux under nitrogen.

Substrate Preparation: In a separate vessel, dissolve the

-hydroxy acid (1.0 mmol) and triethylamine (2.5 mmol) in anhydrous DCM (10 mL).

Note: Premixing the acid and base ensures the carboxylate is ready for immediate

reaction upon contact with the reagent.

Slow Addition: Load the substrate solution into a syringe. Using a syringe pump, add the

substrate solution to the refluxing reagent suspension over a period of 4 to 8 hours.
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Technical Tip: The slow addition maintains a low steady-state concentration of the

activated ester, statistically favoring the unimolecular ring-closing event.

Completion: After addition is complete, continue refluxing for an additional 1–2 hours.

Monitor reaction progress via TLC or LC-MS.

Workup:

Dilute the reaction mixture with DCM.

Wash with 1N HCl (to remove excess base and pyridine byproducts).

Wash with saturated NaHCO

(to remove unreacted acid).

Wash with brine, dry over MgSO

, and concentrate in vacuo.

Purification: Purify the crude residue via silica gel flash chromatography.

Case Study: Prostaglandin Synthesis
The Mukaiyama reagent has been instrumental in the total synthesis of complex natural

products where other methods (like Yamaguchi or Keck) might be too harsh or sterically

demanding.

Target: Prostaglandin F

-1,15-lactone. Challenge: Cyclization of a 15-membered ring containing sensitive alkenes and
multiple stereocenters. Solution:

Reagent: 2-Chloro-1-methylpyridinium iodide (functionally equivalent to the bromide).[1]

Conditions: Et

N, MeCN, Reflux.
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Outcome: The reagent successfully activated the C1-carboxylic acid, which was then

attacked by the C15-hydroxyl group. The mild conditions preserved the sensitive cis-alkenes

and the stereochemistry at C15, affording the macrolactone in >70% yield.

Significance: This validated the reagent's utility for macrolactonization of secondary alcohols,

a transformation that is often sterically hindered.

Safety & Handling
Irritant: 2-Chloro-1-methylpyridin-1-ium salts are skin and eye irritants. Handle with gloves

and safety glasses.

Hygroscopic: The bromide salt can be hygroscopic. Store in a desiccator or under inert gas

to maintain activity. Moisture hydrolyzes the reagent to the non-reactive pyridone.

Byproducts: The reaction generates 1-methyl-2-pyridone, which is water-soluble and easily

removed during the acidic wash step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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